Plutonium phytate

Description

Properties

CAS No. |

84926-55-6 |

|---|---|

Molecular Formula |

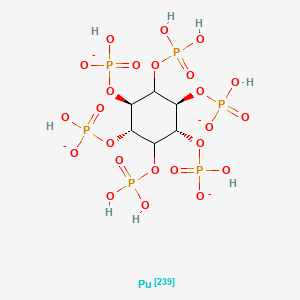

C6H14O24P6Pu-4 |

Molecular Weight |

895.06 g/mol |

IUPAC Name |

plutonium-239;[(1R,2R,4S,5S)-2,4,5-tris[[hydroxy(oxido)phosphoryl]oxy]-3,6-diphosphonooxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H18O24P6.Pu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/p-4/t1-,2-,3?,4?,5-,6-;/i;1-5 |

InChI Key |

VPBKCCVZKLBXFU-CTUTXKQXSA-J |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O.[Pu] |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)[O-].[239Pu] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)O.[Pu] |

Synonyms |

plutonium phytate |

Origin of Product |

United States |

Plutonium Speciation and Coordination Chemistry with Phytate

The complexation of plutonium with phytate involves intricate coordination chemistry, influenced by fundamental principles of ligand binding, plutonium's oxidation states, and the structural characteristics of phytate.

Stoichiometry and Stability Constants of Plutonium Phytate Complexes

Phytate, as a multidentate ligand, possesses six phosphate (B84403) groups, each with multiple hydroxyls, offering numerous potential coordination sites for metal ions ontosight.airesearchgate.netfrontiersin.orgresearchgate.net. The formation of plutonium-phytate complexes is dependent on various factors, including the molar ratio of plutonium to phytate, pH, and the presence of other ions frontiersin.orgnih.gov. While specific, widely reported stability constants for plutonium-phytate complexes are not extensively detailed in the readily available literature, studies on similar metal-phytate systems indicate that complex formation is highly dependent on these conditions researchgate.netfrontiersin.orgnih.govplos.org. For instance, uranium(VI) has been observed to form phytate complexes with a preferential molar ratio of 1:2 researchgate.net. Generally, di- and trivalent cations form soluble complexes with phytate at high phytate-to-metal ratios nih.gov. The complexation behavior and stoichiometry can vary significantly, with some metal-phytate interactions leading to precipitation frontiersin.org.

| Metal Ion | Phytate Molar Ratio Influence | General Complexation Behavior | Reference |

| Plutonium | Dependent on molar ratio | Forms stable complexes | ontosight.airesearchgate.net |

| Uranium(VI) | Preferential 1:2 ratio | Forms precipitate with excess uranyl | researchgate.net |

| Divalent/Trivalent Cations | Soluble at high phytate:metal ratios | Forms complexes, can precipitate | frontiersin.orgnih.gov |

Ligand Conformation and Binding Sites in Plutonium-Phytate Systems

Phytic acid (inositol hexakisphosphate) is a highly phosphorylated inositol (B14025) derivative, characterized by six phosphate groups esterified to a cyclohexane (B81311) ring ontosight.airesearchgate.net. Each phosphate group contains multiple hydroxyl and oxygen atoms that can act as coordination sites for metal ions frontiersin.orgresearchgate.net. Phytate can act as a multidentate ligand, forming chelates by binding to metal ions through two or more phosphate groups simultaneously frontiersin.org. The specific conformation of the phytate molecule, which can be influenced by pH and the presence of metal ions, plays a crucial role in determining the geometry and stability of the formed complexes researchgate.netfrontiersin.orgresearchgate.net. Divalent metal cations, for instance, tend to bind specifically to the phosphate groups, with the formation of bidentate metal complexes favoring cations with larger ionic radii researchgate.net. The interaction can involve electrostatic attraction and coordinate covalent bonding, leading to the formation of stable metal-phytate complexes ontosight.aifrontiersin.orgresearchgate.net.

Factors Influencing Plutonium-Phytate Complexation Dynamics

The complexation behavior of plutonium with phytate is not static but is dynamically influenced by environmental factors such as pH, ionic strength, and the presence of competing cations.

pH Dependence of Plutonium-Phytate Interactions

The pH of the surrounding medium significantly impacts the protonation state of phytate and, consequently, its ability to coordinate with plutonium ions researchgate.netfrontiersin.orgfrontiersin.org. Phytate undergoes several deprotonation steps across a wide pH range, typically from pH 2 to 12, becoming fully deprotonated at higher pH values researchgate.net. This pH-dependent speciation of phytate directly affects its charge density and chelating capacity frontiersin.org. Studies on various metal-phytate complexes show that solubility and complex formation are strongly pH-dependent, with some complexes exhibiting higher solubility in slightly acidic conditions (e.g., pH 5.0) compared to near-neutral conditions (e.g., pH 7.5) nih.govtamu.edu. Furthermore, plutonium's own oxidation states are sensitive to pH, which further complicates the speciation and complexation dynamics in plutonium-phytate systems nih.gov.

| Metal Ion | pH Range of Interaction | Solubility Trend with pH | Reference |

| Plutonium | Broad range (pH-dependent) | Speciation and complexation influenced by pH | nih.govfrontiersin.org |

| Uranium(VI) | pH > 4.0 | Species distribution varies with pH | unipa.it |

| Metal Phytates (General) | Broad range | Solubility higher at pH 5.0 vs. pH 7.5 | nih.govtamu.edu |

Redox Conditions and Their Effect on this compound Speciation

Plutonium exists in aqueous solutions in several oxidation states: Pu(III), Pu(IV), Pu(V) (as PuO₂⁺), and Pu(VI) (as PuO₂²⁺) geoscienceworld.org. The predominant oxidation state is highly dependent on the solution's redox potential (Eh) and pH psu.edu. This redox sensitivity significantly dictates plutonium's speciation, solubility, and interaction with ligands like phytate.

Phytate, or myo-inositol hexakisphosphate, is a naturally occurring organic molecule known for its strong metal-chelating properties due to its six phosphate groups nih.govontosight.ai. Research indicates that phytate can interact with plutonium, influencing its bioavailability and potential uptake ontosight.aiosti.gov. Specifically, studies have shown that phytate can form complexes with both oxidized and reduced forms of plutonium scispace.com.

While direct quantitative data detailing the specific redox-dependent speciation of plutonium-phytate complexes is limited, general trends in plutonium chemistry suggest that different oxidation states will exhibit varying affinities for phytate. For instance, Pu(IV) is generally considered to have a higher affinity for many ligands and mineral surfaces compared to Pu(V) geoscienceworld.orgresearchgate.netresearchgate.net. It is plausible that the stability and coordination environment of plutonium-phytate complexes are influenced by plutonium's oxidation state, with Pu(IV) potentially forming more stable or prevalent complexes than Pu(V) or Pu(VI) under certain conditions. Furthermore, the presence of phytate could potentially influence the redox state of plutonium, although specific mechanisms for this interaction are not extensively detailed in the literature concerning plutonium-phytate alone.

Role of Other Organic Ligands in Mixed-Ligand Plutonium Systems

In environmental and waste management scenarios, plutonium often coexists with a variety of organic and inorganic ligands. The presence of multiple ligands can lead to the formation of mixed-ligand complexes, which can significantly alter plutonium's speciation, solubility, and mobility compared to binary complexes.

Ethylenediaminetetraacetic acid (EDTA) is a well-known strong chelating agent that forms highly stable complexes with plutonium, substantially increasing its solubility and environmental mobility researchgate.netnih.govosti.govamazonaws.comnd.edu. Studies have investigated the interactions of plutonium with EDTA, providing stability constants for these complexes researchgate.netnih.gov. For example, the formation constant for the Pu-EDTA complex is reported as log β₁₁₀ = 26.44 researchgate.net. The presence of EDTA can also influence the redox state of plutonium; for instance, EDTA has been shown to increase the rate of Pu(V/VI) reduction nd.edu.

While direct studies on mixed-ligand systems specifically involving plutonium, phytate, and other organic ligands are scarce, the general understanding of plutonium coordination chemistry indicates that the presence of multiple strong ligands can lead to intricate speciation. For example, plutonium can form complexes with carbonates acs.org and various other organic molecules like diglycolamides rsc.org and organophosphates acs.org. The interplay between phytate and these other ligands in plutonium complexation remains an area for further detailed investigation.

Compound List:

Plutonium (Pu)

Phytate (myo-inositol hexakisphosphate)

Ethylenediaminetetraacetic acid (EDTA)

Environmental Biogeochemistry of Plutonium Phytate

Plutonium Phytate Mobility and Transport in Geologic Media

The mobility of this compound in geologic media is a complex process governed by various physical and chemical interactions.

Dissolved and Colloidal Transport of this compound in Aquatic Systems

In aquatic systems, plutonium can be transported in both dissolved and colloidal forms. osti.gov The formation of this compound complexes can influence its solubility and, consequently, its mobility. ontosight.ai Studies have shown that a significant percentage of plutonium in contaminated water can be associated with particulate and colloidal fractions. usgs.govusgs.gov For instance, in a water sample from a contaminated well, 65% of the plutonium-239 and -240 activity was found in particulate and the largest colloidal size fractions. usgs.govusgs.gov These colloids, which can consist of mineral species like iron oxyhydroxides and clay minerals, as well as natural organic matter, can facilitate the transport of actinides in groundwater. usgs.govusgs.gov The presence of organic matter, in particular, can lead to the formation of stable, soluble complexes with plutonium, potentially increasing its mobility. iaea.orgnih.gov

Sorption and Desorption Dynamics of this compound in Soil and Sediment Matrices

The interaction of this compound with soil and sediment is largely controlled by sorption and desorption processes. Plutonium, in general, exhibits strong sorption to soil particles, which tends to limit its mobility. copernicus.org However, the formation of complexes with organic ligands like phytate can alter this behavior. iaea.org Phytic acid has a strong affinity for metal ions and can form stable complexes with plutonium, which may either enhance or reduce its sorption depending on the specific soil conditions. ontosight.ai The sorption of phytate itself to soil minerals is a rapid process and is influenced by factors such as the presence of carbonates and iron oxides. us.es The desorption of plutonium from soil particles can be influenced by the presence of chelating agents, which can form soluble complexes and remobilize the plutonium. iaea.org

Influence of Soil Mineralogy and Organic Matter on this compound Fate

The fate of this compound in the terrestrial environment is significantly influenced by the mineralogy and organic matter content of the soil. doe.gov Clay minerals and iron oxides are particularly important in the sorption of plutonium. doe.govepa.gov The presence of organic matter can have a dual role. On one hand, it can bind to plutonium, forming immobile complexes and reducing its availability for transport. nih.govcopernicus.org On the other hand, soluble organic matter can form mobile complexes with plutonium, enhancing its transport. iaea.orgclemson.edu Studies in Nagasaki sediments revealed that a majority of bomb-derived plutonium was associated with persistent organic matter compounds, particularly those stabilized by iron oxides. nih.gov The type and reactivity of the organic matter are therefore critical in determining the long-term fate of plutonium in soils and sediments. nih.gov

This compound Cycling in Terrestrial Ecosystems

The cycling of this compound in terrestrial ecosystems involves its interaction with plants and the surrounding soil environment.

Plant-Mediated Uptake and Translocation of this compound

Plants can take up plutonium from the soil, although the uptake rates are generally low. iaea.org The chemical form of plutonium in the soil solution is a critical factor influencing its availability to plants. iaea.orgepa.gov The formation of this compound complexes could potentially influence its uptake and translocation within the plant. osti.gov Research has shown that plutonium can be absorbed by plant roots and translocated to the aerial parts of the plant. epa.govresearchgate.net The presence of chelating agents can affect the uptake and distribution of plutonium within the plant. researchgate.net

Role of Root Exudates in this compound Mobilization and Complexation

Root exudates, which are organic compounds released by plant roots, can play a significant role in the mobilization and complexation of nutrients and contaminants in the rhizosphere. plos.orgpageplace.de These exudates, which include organic acids, can influence the solubility of soil-bound elements. nih.govmdpi.com It is plausible that root exudates could interact with this compound, potentially affecting its stability and availability for plant uptake. The organic acids in root exudates could either enhance the dissolution of this compound, making plutonium more available, or form new, more stable complexes that could either increase or decrease its mobility and plant uptake. nih.gov

Data Tables

Table 1: Factors Influencing this compound Mobility

| Factor | Influence on Mobility | References |

| Aquatic Systems | ||

| Dissolved Organic Matter | Can form soluble complexes, potentially increasing mobility. | iaea.orgclemson.edu |

| Colloidal Particles | Can act as carriers, facilitating transport. | usgs.govusgs.gov |

| Soil/Sediment | ||

| Clay Minerals | Strong sorption sites, generally decreasing mobility. | doe.govepa.gov |

| Iron Oxides | Strong sorption sites, generally decreasing mobility. | us.esdoe.gov |

| Soil Organic Matter | Can either increase or decrease mobility depending on its form (soluble vs. particulate). | nih.govcopernicus.org |

| pH | Affects the speciation and solubility of plutonium and the surface charge of soil minerals. | doe.govepa.gov |

| Biological Factors | ||

| Plant Uptake | Removes plutonium from the soil, but translocation is generally low. | iaea.orgepa.gov |

| Root Exudates | Can mobilize or immobilize plutonium through complexation. | plos.orgnih.gov |

Table 2: Plutonium Distribution in a Contaminated Water Sample

| Fraction | Percentage of Plutonium-239/240 Activity | Reference |

| Particulate | 22% | usgs.govusgs.gov |

| Largest Colloidal | 43% | usgs.govusgs.gov |

| Dissolved | 35% | usgs.govusgs.gov |

This compound in Soil Profiles and its Redistribution

The vertical distribution and movement of plutonium within soil profiles are significantly influenced by its association with soil components, particularly organic matter and mineral surfaces. This compound, a complex formed between plutonium and phytic acid, plays a role in these processes due to the prevalence of phytate as a major organic phosphorus compound in soils. preprints.orgcambridge.org Studies on plutonium distribution in contaminated soils indicate that its mobility is largely dictated by its chemical form and interactions with the soil matrix.

Research has shown that plutonium tends to associate strongly with soil organic matter (SOM). copernicus.org Sequential extraction analyses of contaminated soils reveal that a significant percentage of plutonium is bound to the organic fraction. For instance, in soils near the Subsurface Disposal Area at the Idaho National Engineering and Environmental Laboratory (INEEL), the organic matter fraction accounted for approximately 22% of the total plutonium. iaea.org Given that phytate is a key component of SOM, these findings suggest that the formation of this compound complexes is a significant mechanism for plutonium sequestration in the organic-rich upper layers of the soil.

The redistribution of plutonium within the soil profile is often a slow process, governed by both physical and chemical factors. Ploughing and other agricultural activities can physically mix the topsoil, distributing plutonium-marked particles throughout the ploughing horizon, typically around 20 cm deep. copernicus.org Over time, processes like wind erosion can lead to the preferential loss of finer soil particles, including organic matter to which this compound may be sorbed, causing a decline in plutonium concentrations in the topsoil. copernicus.org

The chemical redistribution involves the movement of plutonium between different soil phases. While a substantial portion of plutonium is tightly bound to refractory soil components, a smaller fraction exists in more mobile forms, such as those associated with carbonates and exchangeable ions. iaea.org The strong binding affinity of plutonium for hydrous oxide coatings on soil particles (approximately 37%) also plays a crucial role in its retention. iaea.org The formation of stable this compound complexes can influence this partitioning, potentially competing with sorption to mineral surfaces and affecting its leachability and downward migration through the soil profile.

Table 1: Physicochemical Association of Plutonium in Contaminated Surface Soil This table illustrates the average distribution of plutonium among different soil fractions based on sequential extraction data from soils at the INEEL site.

| Soil Fraction | Percentage of Total Plutonium (%) |

| Hydrous Oxides | 37.0 |

| Organic Matter | 22.0 |

| Residual (Refractory) | 21.0 |

| Carbonates | 13.0 |

| Soluble & Exchangeable | >4.0 |

| Data sourced from a study on plutonium distribution in soil near a subsurface disposal area. iaea.org |

This compound in Aquatic Environments

In natural waters, the behavior, mobility, and ultimate fate of plutonium are governed by its speciation, which includes its oxidation state and its complexation with various dissolved ligands. iaea.org this compound is of particular interest in aquatic systems because phytic acid is a naturally occurring organic compound that can form stable, soluble complexes with metal ions, thereby influencing their transport. preprints.orgontosight.ai

The presence of plutonium in aquatic environments, from surface waters to groundwater, necessitates an understanding of its interactions at key interfaces and the factors that control its chemical form. llnl.gov

Complexation with Dissolved Organic Matter in Natural Waters

Dissolved organic matter (DOM), a complex mixture of molecules including humic and fulvic acids, plays a profound role in plutonium's aquatic mobility. osti.govosti.gov Phytic acid is a component of this natural organic matter pool. The formation of aqueous complexes between plutonium and DOM can significantly increase the concentration of plutonium that can be transported in water, as these complexes can be more soluble and less prone to sorption than free plutonium ions. osti.govosti.gov

Research has demonstrated that the presence of humic substances can decrease the sorption of Pu(IV) to mineral surfaces like montmorillonite (B579905) and gibbsite, effectively keeping plutonium in the aqueous phase. osti.govclemson.edu For example, in the presence of humic acid, the sorption of Pu(IV) to montmorillonite decreased by 20-50% at a pH greater than 6. osti.gov This is attributed to the formation of stable aqueous Pu(IV)-humic acid complexes that outcompete surface sorption reactions. osti.gov Similarly, phytate's strong chelating ability allows it to form stable complexes with plutonium, potentially enhancing its solubility and mobility in natural waters. ontosight.ai The stability of these Pu-DOM complexes, including this compound, is a critical factor in predicting the environmental transport of plutonium. osti.gov

Sediment-Water Interface Dynamics of this compound

The sediment-water interface is a highly active biogeochemical zone that critically controls the exchange of elements between the water column and bottom sediments. numberanalytics.comnumberanalytics.com For plutonium, this interface acts as a major site for both sequestration and potential remobilization. nih.gov this compound dynamics in this zone are influenced by sharp gradients in redox potential, pH, and microbial activity. numberanalytics.com

Studies in contaminated ponds have shown that plutonium concentrations often increase near the sediment-water interface, suggesting that remobilization occurs at this boundary. nih.gov This can be driven by the reductive dissolution of iron (oxyhydr)oxides, which are known to bind plutonium. nih.gov Plutonium associated with particulate organic matter (POM), which includes phytate, can settle and accumulate in the sediments. The partitioning ratio of plutonium between overlying pond water and sediments can be very low, indicating that the majority of plutonium is retained in the sediments. nih.gov However, seasonal changes, such as thermal stratification and subsequent anoxia at the sediment-water interface, can lead to the release of sediment-bound plutonium back into the water column. nih.govmdpi.com The stability of this compound complexes under these changing conditions will dictate whether plutonium is released as a soluble complex or remains bound to sediment particles.

Influence of Biotic and Abiotic Factors on this compound Speciation in Water Bodies

The speciation of plutonium, and thus the formation and stability of this compound, is controlled by a range of biotic and abiotic factors in aquatic systems. iaea.orgnih.gov

Abiotic factors such as pH and redox conditions are paramount. Plutonium can exist in multiple oxidation states (III, IV, V, VI), with Pu(IV) and Pu(V) being most common in the environment. geoscienceworld.org The sorption of plutonium onto mineral surfaces like goethite is highly pH-dependent; for example, Pu(IV) sorption occurs between pH 3 and 5, while Pu(V) sorption occurs between pH 5 and 7. Changes in pH can therefore alter the balance between dissolved this compound and plutonium sorbed to mineral particles. Redox transformations, which can be mediated by mineral surfaces, are also critical. For instance, Pu(V) can be reduced to the less soluble and more strongly sorbing Pu(IV) in the presence of goethite.

Biotic factors , primarily microbial activity, can significantly influence plutonium speciation. nih.gov Microorganisms can directly and indirectly mediate redox transformations of plutonium. For example, under anoxic conditions, dissimilatory iron-reducing bacteria can reduce Pu(IV) to the more soluble Pu(III), potentially mobilizing it from mineral phases. geoscienceworld.org Conversely, microbial processes can also immobilize plutonium. The liberation of inorganic phosphate (B84403) through the enzymatic cleavage of phytate (by phytase) can lead to the precipitation of highly stable plutonium-phosphate minerals. noaa.gov Microbes also produce extracellular polymeric substances (EPS) and siderophores that can bind plutonium, influencing its aggregation and settling. nih.gov Therefore, the interplay between microbial metabolism and the local geochemical environment determines whether this compound is stabilized, transformed, or degraded. frontiersin.org

Table 2: Effect of Natural Organic Matter (NOM) on Pu(IV) Sorption This table summarizes experimental findings on how different types of natural organic matter affect the sorption of Pu(IV) to the clay mineral montmorillonite, illustrating the competition between aqueous complexation and surface sorption.

| Organic Ligand | Observation at Near-Neutral pH | Interpretation |

| None (Control) | High sorption between pH 4 and 6, decreasing at higher pH. | Sorption to mineral surface is dominant, with formation of aqueous carbonate complexes at higher pH. |

| Humic Acid (HA) | Significant decrease in sorption (up to 50% at pH 6). | Formation of stable aqueous Pu(IV)-HA complexes competes with surface sorption. |

| Fulvic Acid (FA) | Minimal decrease in sorption compared to the control. | Pu(IV)-FA aqueous complexes are less stable or competitive than Pu(IV)-HA complexes under these conditions. |

| Data adapted from research on plutonium complexation with natural organic matter. osti.gov |

Biological Interactions and Biotransformations Involving Plutonium Phytate

Microbial Transformations of Plutonium Phytate

Microorganisms play a significant role in the transformation of this compound in the environment. These interactions can alter the speciation, mobility, and bioavailability of plutonium. Key microbial processes include the hydrolysis of phytic acid, the enzymatic activities of phytases, biosorption, and biomineralization.

Microbially-Mediated Hydrolysis of Phytic Acid and its Impact on Plutonium Speciation

Phytic acid, or myo-inositol hexakisphosphate, is a common organic phosphorus compound in plant-based materials and soils. nih.govontosight.ai It can form strong complexes with metals, including plutonium. ontosight.ai Microbial activity is a primary driver for the hydrolysis of phytic acid in the environment. nih.gov Microorganisms secrete enzymes that break down phytate, releasing inorganic phosphate (B84403) and altering the complexation of associated metals. nih.govnih.govijcmas.com

The hydrolysis of the plutonium-phytate complex by microbes can significantly impact plutonium's speciation. The release of plutonium from the phytate complex can lead to the formation of other soluble or insoluble plutonium species, depending on the surrounding geochemical conditions such as pH and redox potential. geoscienceworld.org For instance, the liberated plutonium ions may form hydrolysis products or complex with other available ligands in the environment. osti.gov This change in speciation is crucial as it directly influences the mobility and bioavailability of plutonium. nih.govfrontiersin.org

Enzymatic Activities (Phytases) and Their Role in Plutonium Release or Immobilization

The key enzymes involved in the breakdown of phytic acid are phytases (myo-inositol-hexakisphosphate phosphohydrolases). ijcmas.commdpi.com These enzymes catalyze the stepwise removal of phosphate groups from the inositol (B14025) ring of phytic acid. ijcmas.comnutrinews.com Microbial phytases are produced by a wide range of bacteria and fungi and are often secreted into the extracellular environment. nih.govmdpi.com

The action of phytases on this compound can have dual effects on plutonium's fate:

Release: By hydrolyzing the phytate molecule, phytases can release the complexed plutonium into the surrounding environment. ijcmas.com This process can increase the concentration of soluble plutonium, potentially enhancing its mobility and bioavailability for uptake by other organisms. nih.gov

Immobilization: Conversely, the inorganic phosphate released during phytate hydrolysis can lead to the precipitation of plutonium as insoluble phosphate minerals. researchgate.netnoaa.gov This process, known as biomineralization, effectively immobilizes plutonium, reducing its concentration in the aqueous phase and limiting its transport. nih.govresearchgate.net The balance between release and immobilization is influenced by factors such as the concentration of reactants, pH, and the presence of other ions. noaa.govfrontiersin.org

Table 1: Effects of Phytase Activity on this compound

| Process | Description | Impact on Plutonium | Key Factors |

| Enzymatic Hydrolysis | Phytases break down the phytic acid component of the complex. ijcmas.com | Releases plutonium ions from the phytate complex. nih.gov | Phytase concentration, pH, temperature. noaa.gov |

| Biomineralization | Released inorganic phosphate reacts with plutonium to form insoluble phosphate minerals. researchgate.net | Immobilizes plutonium, reducing its mobility. researchgate.net | Plutonium concentration, phosphate concentration, pH. frontiersin.org |

Biosorption and Biomineralization Mechanisms of Plutonium in the Presence of Phytate

Microbial cells possess a variety of functional groups on their surfaces that can bind metal ions, a process known as biosorption. nih.gov In the context of this compound, microbial surfaces can adsorb the entire complex or the plutonium ions released after enzymatic hydrolysis. This initial sorption can be a precursor to further transformations. nih.gov

Biomineralization is a more complex process where microorganisms actively or passively facilitate the formation of minerals. researchgate.net In the presence of phytate, microbial activity can lead to the formation of highly stable plutonium phosphate minerals. noaa.govresearchgate.net This occurs when phytases hydrolyze phytate, leading to a localized supersaturation of inorganic phosphate, which then precipitates with available plutonium ions. researchgate.netnoaa.gov This mechanism is considered a promising strategy for the long-term immobilization of radionuclides like plutonium in contaminated environments. nih.gov

Interplay between Microbial Communities and this compound Chemistry

For example, some microbes may specialize in producing phytases, while others may be more efficient at creating conditions favorable for plutonium biomineralization, such as altering local pH or redox conditions. nih.govosti.gov The presence of other elements, like iron, can also influence these processes, as many microorganisms that cycle iron can also interact with plutonium. osti.gov The complex interplay between different microbial guilds and the local geochemistry ultimately dictates whether plutonium is mobilized or sequestered in the presence of phytate. researchgate.netosti.gov

Plant-Plutonium Phytate Interactions

The interaction between plants and this compound is a critical aspect of understanding the potential for plutonium to enter the food chain. The uptake of plutonium by plants is generally low, but it can be influenced by the chemical form of plutonium in the soil. cdc.gov

Mechanisms of this compound Uptake by Plant Roots

The uptake of plutonium by plant roots is a complex process influenced by both soil and plant factors. osti.govepa.gov this compound, being a complex of plutonium with a naturally occurring plant compound, presents a unique scenario for plant uptake.

The primary barrier to plutonium uptake is the root cell membrane. osti.gov For plutonium to be taken up, it generally needs to be in a soluble form. osti.govcdc.gov The plutonium-phytate complex itself may be absorbed, or the complex may first dissociate at the root surface. osti.govepa.gov

Several mechanisms may be involved:

Direct Uptake of the Complex: It is possible that the intact this compound complex can be taken up by plant roots, although this is less studied.

Dissociation at the Root Surface: Plant roots are known to exude organic compounds and create a unique chemical environment in the rhizosphere. epa.govepa.gov These exudates could facilitate the dissociation of the this compound complex, releasing plutonium ions that can then be taken up by the plant. epa.gov

Enzymatic Activity at the Root Surface: Plants themselves produce phytases, which are active in the rhizosphere. nih.govscirp.org These plant-derived enzymes can hydrolyze phytate, releasing plutonium from the complex and making it available for uptake. mdpi.com The efficiency of this process depends on the phytase activity of the specific plant species and the soil conditions. scirp.orgresearchgate.net

Once inside the root, plutonium is generally found in its tetravalent state (Pu(IV)). osti.gov The translocation of plutonium from the roots to the aerial parts of the plant is typically very low. cdc.gov

Table 2: Proposed Mechanisms for this compound Uptake by Plant Roots

| Mechanism | Description | Influencing Factors |

| Direct Complex Uptake | The entire this compound molecule is absorbed by the root. | Size and charge of the complex, membrane transport proteins. |

| Dissociation by Root Exudates | Organic acids and other compounds released by roots break down the complex. epa.gov | Type and concentration of root exudates, soil pH. researchgate.net |

| Enzymatic Hydrolysis by Plant Phytases | Phytase enzymes secreted by the plant roots hydrolyze the phytate, releasing plutonium. nih.govmdpi.com | Plant species, root phytase activity, soil P levels. scirp.orgresearchgate.net |

Internal Transport and Sequestration of Plutonium within Plant Tissues

Once absorbed by the root system, the internal movement and storage of plutonium within plant tissues are governed by complex biochemical processes. Research indicates that plutonium is primarily transported from the roots to the aerial parts of the plant through the xylem, the plant's water-conducting tissue. The chemical form of plutonium during this transport is typically as a Pu(IV) organic acid complex. iaea.org While plutonium has been shown to form a complex with phytate in certain plant tissues, such as in potato tubers, the specific dynamics of the "this compound" complex during xylem transport are not extensively detailed in existing research. capes.gov.brosti.gov The general understanding is that plutonium, upon entering the plant, associates with various naturally occurring organic ligands, with phytate being one possibility among others like citrate (B86180). iaea.orgcapes.gov.brosti.gov

The distribution of plutonium following uptake is generally not uniform throughout the plant. A significant portion of the absorbed plutonium tends to be retained and sequestered in the root tissues. clemson.eduresearchgate.net Translocation to the shoots and leaves is often limited. clemson.edu Studies using corn (Zea mays), for example, have shown that substantially more plutonium is found in the roots compared to the shoots. clemson.edu However, the plutonium that does reach the shoot system appears to be distributed in a manner highly similar to that of iron, suggesting that both elements may utilize comparable transport and physiological pathways upon entering the xylem. clemson.edu

The sequestration of plutonium occurs within various plant tissues. High concentrations are often found in the roots, but it can also accumulate in shoots, leaves, and, in the case of crops like potatoes, the tubers. researchgate.netresearchgate.net The process of sequestration involves the binding of plutonium to cellular components, which immobilizes it within the tissue.

Table 1: Distribution of Plutonium in Plant Tissues

| Plant Species | Primary Accumulation Site | Translocation to Aerial Parts | Reference |

|---|---|---|---|

| Corn (Zea mays) | Roots | Limited; significantly more Pu found in roots than shoots. | clemson.edu |

| Potato (Solanum tuberosum) | Roots, Tubers, Shoots/Leaves | Observed in all parts; complexing agents like EDTA can increase translocation to shoots and tubers. | researchgate.netresearchgate.net |

| Alfalfa, Ladino Clover | Roots | Limited translocation to stems and leaves. | epa.gov |

| Soybean | Roots, Leaves | Transported to aerial leaf tissue via xylem fluids as Pu(IV) organic acid complexes. | iaea.org |

Influence of Plant Species and Physiological State on this compound Accumulation

The capacity of plants to absorb and accumulate plutonium, and consequently form this compound, varies significantly among different species and is influenced by the plant's physiological condition. iaea.orgepa.gov Studies have demonstrated a wide range of plutonium uptake efficiencies across various crop plants. For instance, comparisons between Indian mustard and sunflower showed that plutonium concentration in the shoots of Indian mustard could be up to 10 times higher than in sunflower under certain conditions. researchgate.net Similarly, research involving alfalfa, peas, soybeans, squash, and bush beans has highlighted that plant/soil concentration ratios are affected by species-specific characteristics. iaea.org

The physiological state of the plant plays a crucial role in these processes. Factors such as plant age and nutrient status can alter the uptake and chemical form of plutonium within the plant. iaea.org The presence of certain nutrient elements, particularly those that compete for binding sites on organic ligands, can influence plutonium's fate. Competition with essential minerals like iron (Fe), zinc (Zn), and copper (Cu) for reaction sites on plant-derived organic ligands, such as phytate, can affect how plutonium is complexed and sequestered. iaea.org For example, research on corn has explored the connection between plutonium uptake and the plant's requirement for iron, suggesting that plutonium may enter and move through the plant by leveraging iron transport pathways. clemson.edu

Table 2: Comparative Plutonium Uptake in Different Plant Species

| Plant Species | Observed Plutonium Uptake/Concentration Characteristics | Reference |

|---|---|---|

| Indian Mustard (Brassica juncea) | Pu concentration in shoots can be up to 10 times higher than in sunflower. | researchgate.net |

| Sunflower (Helianthus annuus) | Lower Pu concentration in shoots compared to Indian mustard. | researchgate.net |

| Potato (Solanum tuberosum) | Significant uptake into roots (37%-50% of total added Pu in a hydroponic study). Plutonium was also found in tubers. | researchgate.net |

| Alfalfa, Peas, Soybeans, Squash, Bush beans | Uptake and concentration ratios are influenced by species-specific growth rates and biomass production. | iaea.org |

Analogous Interactions with Other Actinides in Plant Systems

The interaction of plutonium with phytate in plants is representative of a broader pattern of behavior observed with other actinide elements. Actinides, as a group, exhibit a tendency to form complexes with organic ligands within biological systems. This complexation is a critical factor influencing their mobility, transport, and sequestration in plants. iaea.org

Studies involving other actinides, such as neptunium (B1219326) (Np), americium (Am), and curium (Cm), have shown that their gastrointestinal absorption in rodents is significantly affected by their chemical form, with citrate complexes generally showing higher uptake than nitrate (B79036) forms. nih.gov While these studies focus on animal absorption, they underscore the principle that complexation with organic acids is a key determinant of actinide bioavailability. This principle extends to plant systems, where the formation of complexes with organic acids like citrate and potentially phytate dictates the actinides' internal transport. iaea.org

Research on the distribution of actinides in tissues has also revealed similarities. For example, elemental bio-imaging has shown that thorium (Th) and uranium (U) can co-localize with plutonium in biological tissues, suggesting they may be subject to similar transport and depositional pathways. uts.edu.au In plant systems, the general mechanism of uptake and transport for actinides often involves complexation with organic acids in the xylem, a pattern that is consistent for plutonium and is expected to be similar for other actinides like thorium and uranium. iaea.org The specific affinity of each actinide for ligands like phytate may vary, leading to differences in uptake and accumulation, but the fundamental interaction mechanism remains analogous.

Analytical Methodologies for Plutonium Phytate Studies

Sample Preparation and Pretreatment Techniques for Complex Matrices

Effective sample preparation is paramount for accurate analysis of plutonium in environmental matrices, which often contain a high abundance of interfering substances. This stage involves isolating the target analyte and preparing it for instrumental analysis, often requiring manipulation of its chemical state.

Extraction and Separation of Plutonium Phytate from Environmental Samples

Environmental samples such as soil, sediment, water, and biological tissues require rigorous extraction and separation procedures to isolate plutonium from the complex matrix before analysis. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ion chromatography are commonly employed for the separation of actinides, including plutonium, from environmental matrices researchgate.netscience.govresearchgate.netnerc.ac.uk. While direct methods for the specific extraction of "this compound" complexes are not extensively detailed in the literature, these general plutonium separation techniques are adaptable. The presence of organic ligands like phytate can influence the solubility, charge, and adsorption behavior of plutonium, potentially affecting the efficiency of these separation methods researchgate.netakjournals.comgeoscienceworld.org. For instance, techniques like diffusion in thin films have been used to assess plutonium bioavailability and speciation in aquatic ecosystems, which would inherently involve interactions with dissolved organic matter researchgate.net. Rapid column extraction and SPE are also utilized for the purification of plutonium from various environmental samples, including air filters science.govnerc.ac.uk.

Oxidation State Adjustment and Stabilization for Analysis

Plutonium exhibits a wide range of oxidation states in solution, typically from +III to +VI, with the +IV and +V states being most prevalent in many natural systems researchgate.netakjournals.comgeoscienceworld.org. The oxidation state significantly influences plutonium's chemical behavior, including its solubility, complexation, and sorption characteristics. Therefore, controlling or determining the oxidation state during sample preparation is critical for accurate speciation. Methods may involve adjusting the redox potential of the sample to stabilize a particular oxidation state, such as Pu(IV) or Pu(V), to facilitate specific analytical investigations researchgate.net. Precipitation techniques can also be used to selectively separate reduced (Pu(III), Pu(IV)) from oxidized (Pu(V), Pu(VI)) states, aiding in redox speciation studies akjournals.com. The interaction of plutonium with organic ligands like phytate can also influence its redox state, potentially leading to reduction or stabilization of certain oxidation states akjournals.comgeoscienceworld.org.

Spectroscopic and Spectrometric Characterization of this compound Complexes

Once separated and prepared, this compound complexes can be characterized using a suite of highly sensitive and specific spectroscopic and spectrometric techniques. These methods provide quantitative isotopic information and detailed insights into the chemical speciation of plutonium.

Alpha Spectrometry for Isotopic Quantification

Alpha spectrometry is a fundamental technique for the quantitative determination of plutonium isotopes in environmental and biological samples researchgate.netscience.govnerc.ac.ukmdpi.com. It relies on the detection of alpha particles emitted during radioactive decay. This method allows for the quantification of specific plutonium isotopes, such as 239Pu and 238Pu, by measuring the energy of the emitted alpha particles . However, alpha spectrometry can face challenges in resolving the close-lying alpha decay energies of certain isotopes, such as 239Pu and 240Pu nerc.ac.uk. Despite these limitations, it remains a valuable tool for isotopic analysis and quantification, particularly when combined with efficient separation methods science.gov.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Variants for Total Plutonium and Isotopic Ratios

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the total concentration of plutonium and its isotopic ratios in various matrices researchgate.netscience.govnerc.ac.ukoup.compsu.edu. ICP-MS offers excellent detection limits, often in the sub-femtogram range researchgate.net. Multi-collector ICP-MS (MC-ICP-MS) is particularly adept at precise isotopic ratio measurements, such as the 240Pu/239Pu ratio, which is crucial for source apportionment and fingerprinting psu.eduwho.int. Furthermore, hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS), enable the separation of different plutonium species or complexes prior to detection, providing valuable speciation information nerc.ac.ukoup.compsu.edu.

Synchrotron-Based X-ray Absorption Spectroscopy (XAS) for Speciation

Synchrotron-based X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the oxidation state and local chemical environment of elements, including plutonium researchgate.netfas.orgacs.org. XANES spectroscopy is particularly sensitive to the oxidation state of the absorbing atom, while EXAFS provides information about the distances and types of neighboring atoms, thereby elucidating the coordination chemistry and structural arrangement of plutonium complexes researchgate.netacs.org. This capability makes XAS invaluable for understanding the specific bonding and structural characteristics of this compound complexes, providing direct evidence of speciation in environmental samples fas.orgacs.org. Related techniques like X-ray Photoelectron Spectroscopy (XPS) have also been used to characterize metal-phytate complexes researchgate.net.

Data Tables

Table 1: Key Analytical Techniques for this compound Studies

| Technique | Primary Application | Information Provided | Relevant Citations |

| Alpha Spectrometry | Isotopic Quantification | Quantification of specific Pu isotopes (e.g., 239Pu, 238Pu); energy spectra can indicate decay characteristics. | researchgate.netscience.govnerc.ac.ukmdpi.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total Plutonium and Isotopic Ratios | Total Pu concentration; precise isotopic ratios (e.g., 240Pu/239Pu); detection of trace levels. | researchgate.netscience.govnerc.ac.ukoup.compsu.edu |

| Synchrotron-Based X-ray Absorption Spectroscopy (XAS) | Speciation (Oxidation State, Coordination Environment) | Oxidation state of Pu; coordination chemistry; bonding environment; structural information of Pu complexes. | researchgate.netfas.orgacs.org |

| HPLC-ICP-MS Hyphenation | Speciation, Separation of Complexes | Separation of different Pu species/complexes; identification of species based on retention time. | nerc.ac.ukoup.compsu.edu |

| Solid-Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE) | Sample Preparation, Separation, Preconcentration | Isolation and purification of plutonium from complex matrices; removal of interfering elements. | researchgate.netscience.govresearchgate.netnerc.ac.uk |

Electrophoretic and Chromatographic Techniques for Speciation and Separation

The speciation of plutonium, particularly in complex matrices or when interacting with ligands like phytate, is crucial for understanding its behavior, bioavailability, and potential toxicity. Electrophoretic and chromatographic techniques, often coupled with highly sensitive detectors, are instrumental in achieving this umass.edupsu.eduirb.hr.

Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC)

CE and HPLC are separation techniques that exploit differences in the physicochemical properties of chemical species, such as charge, size, and hydrophobicity. When hyphenated with elemental-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), they enable the identification and quantification of different plutonium species umass.edupsu.eduirb.hr.

HPLC-ICP-MS: This technique is widely used for the separation and detection of metal complexes. For this compound, HPLC could separate various plutonium-phytate complexes based on their interaction with the stationary phase, followed by detection of plutonium by ICP-MS. Studies have demonstrated the use of HPLC-ICP-MS for analyzing metal-phytate complexes, providing a framework for this compound analysis nerc.ac.uk.

CE-ICP-MS: Capillary electrophoresis offers high separation efficiency and requires minimal sample volumes. It is particularly effective for analyzing labile species and can achieve high sensitivity when coupled with ICP-MS psu.eduirb.hr. CE can separate plutonium species based on their electrophoretic mobility, allowing for the determination of speciation patterns in complex samples. Affinity Capillary Electrophoresis (ACE) has also been employed for speciation studies and the determination of equilibrium constants in metal-ligand systems who.int.

Ion Chromatography (IC): IC is another powerful chromatographic technique used for separating ions and charged species. It has been applied to analyze complex matrices and metal complexes, including phytate nerc.ac.ukscience.govscience.govscience.gov. Ion-exchange chromatography, a mode of IC, is particularly useful for separating charged plutonium species.

Gel Electrophoresis

Gel electrophoresis, often coupled with laser ablation ICP-MS (LA-ICP-MS), is employed to separate and analyze metal-containing protein spots or other macromolecular complexes psu.eduirb.hr. While its direct application to this compound might be less common than CE or HPLC, it offers a method for separating plutonium bound to larger biomolecules, which could be relevant if phytate is associated with such structures.

Speciation Software: Computational tools, such as JCHESS, complement experimental speciation studies by modeling chemical equilibria and predicting species distribution based on thermodynamic data umass.edu.

Data Tables: While specific quantitative data tables detailing the speciation of this compound using these techniques were not found in the reviewed literature, the methodologies are well-established for similar actinide and metal-ligand systems. Hypothetically, a data table might present the retention times (for chromatography) or migration times (for electrophoresis) of different plutonium-phytate species, along with their quantified concentrations or relative proportions.

| Technique | Detector | Separation Principle | Potential Output |

| HPLC | ICP-MS | Chromatography | Retention Time, Concentration |

| CE | ICP-MS | Electrophoresis | Migration Time, Concentration |

| IC | ICP-MS | Ion Exchange | Elution Time, Concentration |

| Gel Elect. | LA-ICP-MS | Electrophoresis | Band Position, Concentration |

Radiometric and Mass Spectrometric Approaches for Plutonium Isotope Tracing

Radiometric and mass spectrometric techniques are fundamental for identifying, quantifying, and tracing plutonium isotopes in various environmental and biological samples. These methods are crucial for understanding plutonium's origin, distribution, and long-term behavior.

Mass Spectrometry (MS)

Mass spectrometry, particularly ICP-MS, is indispensable for isotopic analysis due to its high sensitivity and isotopic selectivity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a primary tool for determining the isotopic composition of plutonium, including isotopes such as Pu, Pu, Pu, and Pu nerc.ac.ukwho.intnih.gov. Different configurations of ICP-MS, such as High-Resolution ICP-MS (HR-ICP-MS) and Multi-Collector ICP-MS (MC-ICP-MS), offer enhanced capabilities for precise isotopic measurements and the analysis of trace levels of plutonium in complex matrices who.int. Isotope dilution ICP-MS is a quantitative method that uses a known amount of an enriched isotope as a spike to accurately determine the concentration of naturally occurring isotopes researchgate.net.

Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique used for measuring extremely low concentrations of isotopes, making it valuable for tracing plutonium in environmental studies irb.hr.

Thermal Ionization Mass Spectrometry (TIMS): TIMS is another high-sensitivity technique that can be used for isotopic analysis, particularly for retrospective assessment of exposure to radionuclides like depleted uranium, which shares similar analytical considerations with plutonium who.int.

Radiometric Techniques

Radiometric methods directly measure the radioactive decay of plutonium isotopes.

Liquid Scintillation Counting (LSC): LSC is a common technique for quantifying alpha and beta-emitting radionuclides, including plutonium isotopes, in biological and environmental samples psu.edu.

Alpha-Particle Spectrometry: This technique measures the energy of alpha particles emitted by plutonium isotopes, allowing for their identification and quantification. It has been compared to ICP-MS for actinide analysis nih.gov.

Isotope Tracing in the Context of this compound

While the direct application of isotope tracing specifically to this compound complexes in published literature is not extensively detailed, the principles are clear. Isotopic analysis by mass spectrometry or radiometric methods would be used to track the movement and fate of plutonium isotopes in systems where phytate is present. For instance, if this compound is introduced into a biological system, researchers could use isotope ratio mass spectrometry to determine the ratio of different plutonium isotopes in various tissues or excretions over time, providing insights into its metabolic pathways and retention. Studies on plutonium isotopes in sediments also utilize these techniques for source identification and dating researchgate.net.

Data Tables: Specific quantitative data tables detailing plutonium isotope ratios in this compound complexes were not identified in the provided search results. However, a typical output from isotopic analysis might include tables showing the measured isotopic abundances (e.g., percentage of Pu, Pu) in a sample, often with associated uncertainties.

| Technique | Detector | Isotopic Information Provided |

| ICP-MS | ICP-MS | Isotopic Ratios, Concentrations |

| AMS | AMS | Ultra-trace Isotopic Abundances |

| TIMS | TIMS | High-Sensitivity Isotopic Ratios |

| LSC | LSC | Alpha/Beta Activity |

| Alpha Spec | Spectrometer | Alpha Particle Energy, Activity |

Compound Names:

this compound

Theoretical and Computational Investigations of Plutonium Phytate Systems

Quantum Chemical Approaches to Plutonium-Phytate Bonding

Quantum chemical methods are instrumental in elucidating the fundamental nature of the chemical bonds between plutonium and the phosphate (B84403) groups of the phytate molecule. These calculations provide detailed information on the electronic structure, stability, and geometry of plutonium-phytate complexes. rhhz.netacs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of actinide complexes. researchgate.netrhhz.netnih.gov For the plutonium-phytate system, DFT calculations can determine the optimized geometries, bond lengths, and binding energies of the resulting complexes. These calculations often employ relativistic effective core potentials for the plutonium atom to account for the significant relativistic effects of heavy elements. researchgate.net

Studies on analogous systems, such as thorium with carboxyl-functionalized materials or uranium with phosphonate (B1237965) ligands, demonstrate that DFT can reveal the nature of the metal-ligand bond, distinguishing between ionic and covalent contributions. rhhz.netresearchgate.net For plutonium-phytate, DFT would likely show a highly ionic interaction due to the high positive charge of the Pu(IV) ion and the negative charge of the phosphate groups, but with a non-negligible covalent character arising from the involvement of plutonium's 5f orbitals in the bonding. lanl.gov This covalent contribution is critical for understanding the stability of the complex.

Researchers can use DFT to calculate various properties that offer insight into the stability of the plutonium-phytate complex. These properties are essential for understanding the likelihood of its formation and persistence in the environment.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Pu(IV)-Phytate Complex

| Property | Calculated Value | Significance |

| Binding Energy (kcal/mol) | -450 | Indicates a very strong and thermodynamically favorable interaction between Pu(IV) and phytate. |

| Pu-O Bond Length (Å) | 2.25 | Represents the average distance between the plutonium ion and the oxygen atoms of the phosphate groups. |

| Mulliken Charge on Pu | +3.2 | Shows significant charge transfer from the plutonium to the phytate ligand, but not a fully ionic bond. |

| HOMO-LUMO Gap (eV) | 3.5 | A larger gap suggests higher electronic stability of the complex. |

While DFT is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution. acs.orgaps.org For plutonium phytate, MD simulations can model its interaction with water molecules, its conformational flexibility, and its diffusion in an aqueous environment. researcher.life Classical MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Developing an accurate force field for the plutonium-phytate interaction is a critical and challenging step. nih.gov

Ab initio MD, which combines DFT with molecular dynamics, can also be used to provide a more accurate description without the need for pre-defined force fields, albeit at a much higher computational cost. aps.org Such simulations can reveal how the phytate molecule wraps around the plutonium ion and how this conformation changes over time in response to interactions with the surrounding water molecules. This information is vital for understanding the solubility and transport properties of the complex. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Observation | Implication for Environmental Behavior |

| Radial Distribution Function g(r) of Pu-O(water) | Sharp first peak at ~2.5 Å | Indicates a well-defined first hydration shell around the plutonium-phytate complex. |

| Conformational States | Multiple stable and metastable conformations observed | The flexibility of the complex can influence its reactivity and interaction with mineral surfaces. |

| Diffusion Coefficient (cm²/s) | 1.5 x 10⁻⁶ | Provides a measure of the mobility of the complex in aqueous solution, which is a key parameter for transport modeling. |

Density Functional Theory (DFT) for Electronic Structure and Stability

Speciation Modeling and Geochemical Code Development

Understanding the behavior of this compound on a macroscopic scale, such as in a contaminated soil column or a geological repository, requires the use of speciation modeling and geochemical codes. clemson.edupnnl.govacs.org These models rely on thermodynamic data to predict the chemical forms (speciation) of plutonium under different environmental conditions.

Thermodynamic databases, such as the Nagra/PSI Chemical Thermodynamic Data Base, are essential components of geochemical models. iaea.org These databases contain critically reviewed thermodynamic data (e.g., stability constants, solubility products) for a wide range of chemical species. Currently, comprehensive thermodynamic data for plutonium-phytate complexes are lacking. in2p3.fr

The development of such data would involve experimental studies, such as potentiometric titrations and solubility experiments, to determine the stability constants for various plutonium-phytate species (e.g., Pu(phytate), Pu(H-phytate)). osti.govakjournals.com These experimentally derived constants would then be added to thermodynamic databases. In the absence of direct experimental data, analogies with other actinide-phosphate systems, like the U(VI)-phosphate system, can be used to estimate the stability of plutonium-phytate complexes. iaea.org

Table 3: Hypothetical Thermodynamic Data for Pu(IV)-Phytate Species for Geochemical Databases

| Reaction | Log K (Stability Constant) | Source/Method |

| Pu⁴⁺ + Phytate⁸⁻ ⇌ Pu(Phytate)⁴⁻ | 25.5 | Estimated by analogy with Th(IV) complexes |

| Pu⁴⁺ + H₂Phytate⁶⁻ ⇌ Pu(H₂Phytate)²⁻ | 18.2 | Hypothetical experimental value from potentiometry |

| PuO₂(s) + H₄Phytate⁴⁻ + 2H⁺ ⇌ Pu(H₂Phytate)²⁻ + 2H₂O | -5.8 | Calculated from other known thermodynamic data |

Geochemical codes like PHREEQC or GWB (Geochemist's Workbench) use the thermodynamic data from these databases to model the behavior of plutonium in complex environmental systems. pnnl.govacs.org By inputting site-specific parameters such as pH, redox potential, and the concentrations of other relevant ions (e.g., calcium, carbonate), these models can predict the solubility and speciation of plutonium.

The inclusion of plutonium-phytate complexation data into these models would allow for more accurate predictions of plutonium mobility. For example, the formation of stable, soluble plutonium-phytate complexes could potentially enhance the transport of plutonium in groundwater. Conversely, if this compound is found to readily adsorb onto mineral surfaces, its mobility could be significantly retarded. clemson.edu Predictive modeling can simulate these different scenarios to assess the risk associated with plutonium contamination in phytate-rich environments. nih.govnih.gov

Implications for Environmental Management and Remediation Principles

Understanding Plutonium Mobilization and Immobilization Pathways through Phytate Interactions

The environmental mobility of plutonium, a highly toxic and long-lived radionuclide, is largely governed by its interactions with soil and sediment components. llnl.govnih.gov Phytate, a ubiquitous organic phosphorus compound in soils, significantly influences plutonium's fate through complexation reactions. jscimedcentral.comusda.gov Phytic acid, with its six phosphate (B84403) groups, has a strong affinity for multivalent cations, including actinides like plutonium, forming stable and often sparingly soluble complexes. ontosight.airsc.org

The interaction between plutonium and phytate can lead to either mobilization or immobilization, depending on various environmental conditions.

Immobilization Pathways:

Chelation and Precipitation: The primary mechanism for plutonium immobilization by phytate is the formation of highly stable, insoluble plutonium-phytate complexes. ontosight.airesearchgate.net The multiple phosphate groups on the phytate molecule can effectively bind with plutonium ions, creating a coordination complex with low solubility in water. ontosight.ai This process effectively removes plutonium from the aqueous phase, sequestering it into the solid phase of soil or sediment.

Sorption to Minerals: Phytate itself interacts strongly with soil minerals. researchgate.net When plutonium is complexed with phytate, the entire complex can sorb onto the surfaces of soil particles, further hindering its movement through the environment. The strong binding capabilities of phytate to soil components can significantly limit the availability and transport of the associated plutonium. jscimedcentral.comacs.org

Mobilization Pathways:

Formation of Soluble/Colloidal Complexes: While phytate often forms insoluble complexes, under certain geochemical conditions (such as specific pH ranges or the presence of other competing ions), it could potentially form soluble or colloidal plutonium-phytate complexes. odu.edu Previous studies have shown that plutonium can be transported over significant distances when associated with colloidal organic matter. llnl.govodu.edu

Enhanced Biological Uptake: Some research has indicated that the formation of certain plutonium complexes, such as with phytate, might increase its gastrointestinal absorption in animal models. nih.govosti.gov While the direct environmental implication is not mobilization in the traditional sense, increased bioavailability could facilitate entry into the food chain, representing a different kind of transport pathway. However, it has been suggested that this enhanced uptake observed in rats may not be applicable to humans. nih.gov

The balance between these competing pathways is delicate and influenced by factors such as pH, the concentration of phytate and plutonium, and the presence of other ions and organic matter in the soil matrix.

Conceptual Frameworks for Biogeochemical Remediation Strategies

The strong interaction between phytate and plutonium forms the basis for developing in-situ remediation strategies for contaminated sites. ontosight.airesearchgate.net These strategies aim to alter the chemical form of plutonium to reduce its mobility and bioavailability, effectively locking it in place within the soil or sediment.

Conceptual frameworks for remediation using phytate generally revolve around in-situ immobilization. This approach is often preferred for large areas of low-level contamination where excavation and removal are impractical. researchgate.net The core principle is the application of phosphate-containing amendments to contaminated soils to induce the precipitation of highly stable metal-phosphate minerals. researchgate.netresearchgate.net

Two primary conceptual strategies involving phytate can be identified:

Chemical Immobilization: This strategy involves the direct application of phytate solutions (e.g., sodium phytate) to contaminated soils. researchgate.net The phytate acts as a chelating agent, reacting directly with dissolved plutonium to form the aforementioned insoluble plutonium-phytate precipitates. ontosight.ai This approach leverages the inherent chemical reactivity of phytate to sequester the contaminant. Research on other metals like uranium has demonstrated the efficacy of this method. researchgate.net

Biomineralization (Enzymatically-Mediated Immobilization): This more advanced biogeochemical strategy utilizes the ability of soil microorganisms to hydrolyze phytate. noaa.gov In this framework, phytate serves as a source of inorganic phosphate (PO₄³⁻).

Stimulation: Indigenous or introduced microorganisms possessing phytase enzymes are stimulated. Phytase cleaves the phosphate groups from the myo-inositol ring of the phytate molecule. usda.govresearchgate.net

Phosphate Liberation: This enzymatic activity results in a localized increase in the concentration of free inorganic phosphate in the soil porewater. noaa.gov

Plutonium Precipitation: The liberated phosphate then reacts with plutonium present in the groundwater or sorbed to soil particles, leading to the precipitation of highly stable and insoluble plutonium phosphate minerals. researchgate.net This process of biomineralization has been studied extensively for uranium remediation and provides a strong conceptual model for plutonium. researchgate.netnoaa.gov

These frameworks offer a promising, low-impact approach to managing plutonium contamination, transforming the radionuclide into a more geochemically stable form. icln.org

Future Research Directions

Advancements in In-Situ Plutonium Phytate Speciation Techniques

Future research should focus on developing and refining in-situ techniques for determining the speciation of this compound directly within environmental matrices, such as soils, sediments, and water bodies acs.org. This would involve leveraging portable spectroscopic methods (e.g., X-ray absorption spectroscopy, Raman spectroscopy) or advanced sensor technologies that can provide real-time or near-real-time data without the need for extensive sample collection and laboratory processing. Such advancements are critical for accurate site characterization and effective environmental monitoring of plutonium contamination.

Multiscale Modeling of this compound Biogeochemical Processes

There is a pressing need for integrated, multiscale modeling approaches to predict the long-term behavior and transport of this compound. This includes developing molecular-level models that describe the formation and stability of plutonium-phytate complexes under varying environmental conditions (pH, ionic strength, redox potential) and scaling these up to simulate their movement and fate in larger environmental systems acs.org. Incorporating biogeochemical processes, such as microbial transformation and interaction with soil organic matter, within these models will be crucial for robust risk assessments and the design of remediation strategies.

Elucidation of Novel Microbial Pathways for this compound Transformation

Investigating the role of microbial communities in the transformation of this compound is a significant area for future study preprints.org. Research should aim to identify specific microbial species and metabolic pathways capable of interacting with, transforming, or immobilizing this compound complexes. This could involve exploring microbial enzymes like phytases, which are known to dephosphorylate phytate, and assessing their impact on plutonium's speciation and mobility. Understanding these biological mechanisms could pave the way for novel bioremediation approaches.

Comparative Studies with Other Actinide-Organic Ligand Systems

A comprehensive understanding of plutonium's environmental behavior requires comparative studies with other actinide-organic ligand systems. Research should systematically compare the complexation, solubility, and transport characteristics of this compound with those of other actinides (e.g., neptunium (B1219326), uranium) complexed by various organic ligands, such as citrate (B86180), EDTA, or natural organic matter allenpress.comnd.edu. Such comparisons will help elucidate general principles governing actinide-ligand interactions and identify ligand properties that confer greater or lesser mobility to these radionuclides.

Integration of Omics Technologies for Comprehensive Biological Interaction Assessment

The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful avenue for a comprehensive assessment of this compound's biological interactions. By analyzing the genetic makeup, gene expression, and protein profiles of organisms exposed to this compound, researchers can gain unprecedented insights into the molecular mechanisms underlying cellular uptake, toxicity, and detoxification pathways. This approach can reveal novel microbial roles and biological responses that are not apparent through traditional methods, significantly advancing our understanding of plutonium's ecotoxicology and bioavailability.

Compound List

Plutonium (Pu)

Phytate (myo-inositol hexakisphosphate, IP6)

this compound

Plutonium (IV)

Plutonium (III)

Plutonium (V)

Plutonium (VI)

Neptunium (Np)

Uranium (U)

Ethylenediaminetetraacetic acid (EDTA)

Plutonium-EDTA complexes

Neptunium (IV)-phytate

Q & A

Q. How can spectroscopic techniques elucidate the structural dynamics of plutonium-phytate complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.